molecular formula C20H28N2O4 B2734571 4-(1-((3r,5r,7r)-Adamantane-1-carbonyl)piperidin-4-yl)morpholine-3,5-dione CAS No. 2034423-62-4

4-(1-((3r,5r,7r)-Adamantane-1-carbonyl)piperidin-4-yl)morpholine-3,5-dione

Cat. No. B2734571
CAS RN: 2034423-62-4
M. Wt: 360.454
InChI Key: WAHNCMAIAZTXHO-UHFFFAOYSA-N
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Description

4-(1-((3r,5r,7r)-Adamantane-1-carbonyl)piperidin-4-yl)morpholine-3,5-dione, also known as ADM 3100, is a promising drug candidate that has been studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Efficient Synthesis and Structural Advancements

  • An efficient synthesis process for spiroheterocycles compounds has been developed, which introduces pyridyl and morpholinyl groups into the product structures. This method offers high yields, wide range substrates, and simple handling (Gao et al., 2017).
  • Research on stereodynamics and conformational analysis of N-methylspiro compounds related to adamantane and morpholine reveals significant insights into their molecular behavior, offering a basis for understanding their potential applications (Kolocouris et al., 1998).

Synthesis of Hybrid Derivatives

  • Adamantane-isothiourea hybrid derivatives have been synthesized, showing in vitro antimicrobial activity against pathogenic bacteria and yeast-like fungus Candida albicans. Some derivatives displayed potent broad-spectrum antibacterial activity, and their oral hypoglycemic activity was confirmed in diabetic rats (Al-Wahaibi et al., 2017).

Antimicrobial and Anti-inflammatory Activities

  • Novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols have been synthesized, showing potent activity against a panel of Gram-positive and Gram-negative bacteria and the pathogenic fungus Candida albicans. Some compounds also demonstrated good dose-dependent anti-inflammatory activity (Al-Abdullah et al., 2014).

Development of Novel Adamantane Derivatives

  • A series of adamantane-substituted heterocycles have been synthesized with potent activity against rimantadine-resistant strains of influenza A virus, highlighting their potential in antiviral drug development (Kuznetsov et al., 2017).

Synthesis and Characterization of Complexes

  • Co(III) complexes with N, N′-disalicylidene-1,2-phenylendiamine dianion and various amines have been synthesized, offering a deeper understanding of their molecular structures through X-ray diffraction studies. These complexes could have implications in the development of chemotherapeutic agents (Amirnasr et al., 2001).

properties

IUPAC Name

4-[1-(adamantane-1-carbonyl)piperidin-4-yl]morpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4/c23-17-11-26-12-18(24)22(17)16-1-3-21(4-2-16)19(25)20-8-13-5-14(9-20)7-15(6-13)10-20/h13-16H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHNCMAIAZTXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COCC2=O)C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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